molecular formula C21H17FN4O2S B2978672 Benzo[d]thiazol-6-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1209949-89-2

Benzo[d]thiazol-6-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2978672
CAS No.: 1209949-89-2
M. Wt: 408.45
InChI Key: HJJBZFGQUIFMRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-6-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic chemical compound designed for research applications in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores: a benzothiazole moiety and a 1,3,4-oxadiazole ring, which are frequently employed in the development of novel therapeutic agents due to their versatile biological activities. Compounds featuring the benzothiazole scaffold have demonstrated significant potential in anticancer research, with studies showing derivatives exhibiting potent activity against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) . Furthermore, benzothiazole and 1,3,4-oxadiazole hybrids are actively investigated as broad-spectrum antimicrobial agents targeting bacterial and fungal pathogens . The specific integration of a 4-fluorophenyl-substituted oxadiazole linked via a piperidine core is a strategic design element often explored to modulate biological activity and physicochemical properties. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use. Researchers are advised to conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c22-16-4-1-13(2-5-16)19-24-25-20(28-19)14-7-9-26(10-8-14)21(27)15-3-6-17-18(11-15)29-12-23-17/h1-6,11-12,14H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJBZFGQUIFMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[d]thiazol-6-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, identified by its CAS number 1209949-89-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H17FN4O2S, with a molecular weight of 408.45 g/mol. The compound features a complex structure that includes a benzo[d]thiazole moiety and an oxadiazole derivative, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC21H17FN4O2S
Molecular Weight408.45 g/mol
IUPAC Name1,3-benzothiazol-6-yl-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
CAS Number1209949-89-2

Anticancer Activity

Recent studies have indicated that compounds similar to benzo[d]thiazol derivatives exhibit anticancer properties . For instance, benzoxazepine derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .

Antimicrobial Activity

The synthesized derivatives of benzo[d]thiazole have been evaluated for their antimicrobial properties. Some studies report limited antimicrobial activity against specific bacterial strains. The effectiveness varies significantly among different derivatives, suggesting that structural modifications can enhance activity .

Structure-Activity Relationship (SAR)

The SAR studies highlight that the presence of specific functional groups significantly influences the biological activity of thiazole-containing compounds. For example:

  • Fluorophenyl Substituents : The introduction of fluorine atoms has been associated with increased lipophilicity and receptor affinity.
  • Piperidine Linkage : The piperidine moiety contributes to the overall binding affinity to biological targets, enhancing the compound's efficacy in various assays .

Case Studies

  • Cytotoxicity Assays : In a study involving various cancer cell lines (e.g., MCF7 for breast cancer), benzo[d]thiazol derivatives were tested for cytotoxic effects. Results indicated that certain analogs induced significant cell death at micromolar concentrations .
  • Antimicrobial Testing : A series of derivatives were screened against Gram-positive and Gram-negative bacteria. While some compounds displayed moderate activity against Staphylococcus aureus, others were ineffective against Escherichia coli, indicating a need for further optimization .
  • In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory properties of thiazole derivatives. Compounds demonstrated a reduction in edema in carrageenan-induced paw edema models, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Benzo[d]thiazol-6-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, with the CAS number 1209949-89-2, is a compound that has garnered interest in medicinal chemistry for its potential biological activities. This compound has a molecular formula of C21H17FN4O2S and a molecular weight of 408.45 g/mol. The compound combines a benzo[d]thiazole moiety with an oxadiazole derivative, structural elements known for their diverse biological activities.

Anticancer Activity

Benzo[d]thiazol derivatives have demonstrated anticancer properties. Studies indicate that these compounds can have cytotoxic effects against various cancer cell lines, often inducing apoptosis and inhibiting cell proliferation through the modulation of pro-inflammatory cytokines like IL-6 and TNF-α.

Antimicrobial Activity

Certain synthesized derivatives of benzo[d]thiazole have been evaluated for their antimicrobial properties, with effectiveness varying significantly among different derivatives, suggesting that structural modifications can enhance activity.

Structure-Activity Relationship (SAR)

SAR studies emphasize that the presence of specific functional groups significantly influences the biological activity of thiazole-containing compounds. The introduction of fluorine atoms can increase lipophilicity and receptor affinity. The piperidine moiety contributes to the overall binding affinity to biological targets, enhancing the compound's efficacy in various assays.

Cytotoxicity Assays

In studies involving cancer cell lines like MCF7 (breast cancer), benzo[d]thiazol derivatives induced significant cell death at micromolar concentrations.

Antimicrobial Testing

A series of derivatives were screened against Gram-positive and Gram-negative bacteria. Some compounds displayed moderate activity against Staphylococcus aureus, while others were ineffective against Escherichia coli, suggesting a need for further optimization.

In Vivo Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varied Oxadiazole Substituents

The 1,3,4-oxadiazole ring is a key pharmacophore. Modifications here significantly impact bioactivity:

  • Dihydrobenzodioxin substitution (): The dihydrobenzodioxin group adds a fused oxygen-rich bicyclic system, increasing steric bulk and polarity. This could enhance interactions with polar binding pockets, as seen in compounds targeting neurotransmitter transporters .

Piperidine/Piperazine Modifications

The piperidine linker’s substitution pattern influences conformational flexibility and basicity:

  • This modification is common in CNS-targeting drugs to optimize blood-brain barrier penetration .
  • Benzylpiperazine (): Replacing piperidine with benzylpiperazine introduces a bulky aromatic substituent, likely enhancing affinity for receptors with extended hydrophobic pockets (e.g., serotonin receptors). However, this may reduce metabolic stability due to increased susceptibility to oxidative metabolism .

Methanone Derivatives in Diverse Therapeutic Contexts

Methanone-linked compounds are prevalent in receptor ligands:

  • Cannabinoid Receptor Antagonists (): Analogues like AM251 and rimonabant feature a methanone group linking arylpyrazole and piperidine rings. The target compound’s benzothiazole-oxadiazole system may offer distinct selectivity compared to these pyrazole-based scaffolds, avoiding off-target cannabinoid effects .
  • Estrogen Receptor Beta (ERβ) Ligands (): ERβ-targeting methanones often incorporate phenolic or hydroxylated aromatic groups. The absence of such groups in the target compound suggests divergent target profiles, possibly favoring kinase or protease inhibition over nuclear receptor modulation .

Physicochemical and Pharmacokinetic Properties (Hypothetical Comparison)

Compound Feature Target Compound Furan-2-yl Analog () Dihydrobenzodioxin Analog ()
Oxadiazole Substituent 4-fluorophenyl (lipophilic) Furan-2-yl (polar) Dihydrobenzodioxin (polar, bulky)
LogP (Estimated) ~3.5 (high) ~2.8 (moderate) ~3.0 (moderate)
Hydrogen Bond Acceptors 6 7 8
Theoretical Targets Kinases, GPCRs Soluble enzymes Neurotransmitter transporters

Note: LogP values are extrapolated from substituent contributions; actual data require experimental validation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzo[d]thiazol-6-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone?

  • Methodological Answer : The compound can be synthesized via sequential heterocycle formation. First, the 1,3,4-oxadiazole core is prepared by cyclizing a thiosemicarbazide intermediate derived from 4-fluorobenzohydrazide and a suitable carbonyl compound. The piperidine moiety is then functionalized via nucleophilic substitution or coupling reactions. For example, similar benzothiazole-oxadiazole hybrids have been synthesized using anhydrous DMF as a solvent, reflux conditions (4–6 hours), and TLC monitoring for reaction completion .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Use a combination of 1H/13C NMR to verify proton environments and carbon frameworks, HRMS for molecular weight validation, and X-ray crystallography (if crystals are obtainable) for absolute configuration determination. For benzothiazole derivatives, characteristic NMR signals include aromatic protons at δ 7.2–8.5 ppm and carbonyl carbons near δ 165–175 ppm. Crystallographic data (e.g., SHELX-refined structures) can resolve ambiguities in stereochemistry .

Q. What preliminary biological assays are suitable for screening this compound?

  • Methodological Answer : Prioritize in vitro assays such as:

  • Antimicrobial screening : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., MCF-7, HeLa) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the oxadiazole’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can synthetic yields be optimized for the 1,3,4-oxadiazole-piperidine linkage?

  • Methodological Answer :

  • Catalyst screening : Use POCl3 or PCl5 as cyclizing agents for oxadiazole formation, which improve yields to >75% compared to H2SO4 .
  • Solvent effects : Anhydrous DMF or THF enhances reaction efficiency by stabilizing intermediates.
  • By-product management : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials, as described in thiourea-cyclization protocols .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Replicate assays : Ensure consistency in cell lines (e.g., ATCC-validated strains), culture conditions, and compound purity (HPLC ≥95%).
  • SAR analysis : Compare substituent effects; e.g., fluorophenyl vs. chlorophenyl groups on oxadiazole may alter logP and membrane permeability .
  • Mechanistic follow-up : Use molecular docking (AutoDock Vina) to validate target binding and ADMET prediction (SwissADME) to rule out false negatives due to poor bioavailability .

Q. What advanced techniques resolve stereochemical uncertainties in the piperidine moiety?

  • Methodological Answer :

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC).
  • Vibrational Circular Dichroism (VCD) : Assigns absolute configuration when crystallography fails.
  • Dynamic NMR : Detects restricted rotation in piperidine N-substituents, as seen in similar oxadiazole-piperidine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.